molecular formula C9H9NO5S B7790705 8-Hydroxyquinolinium hydrogen sulfate

8-Hydroxyquinolinium hydrogen sulfate

Cat. No.: B7790705
M. Wt: 243.24 g/mol
InChI Key: MRUMAIRJPMUAPZ-UHFFFAOYSA-N
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Description

8-Hydroxyquinolinium hydrogen sulfate is a compound derived from 8-hydroxyquinoline, an organic compound known for its chelating properties. This compound is formed by the reaction of 8-hydroxyquinoline with sulfuric acid, resulting in a salt that has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxyquinolinium hydrogen sulfate typically involves the reaction of 8-hydroxyquinoline with sulfuric acid. The process can be summarized as follows:

    Starting Material: 8-Hydroxyquinoline.

    Reagent: Concentrated sulfuric acid.

    Reaction Conditions: The reaction is carried out at room temperature, and the product is isolated by crystallization.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The process involves:

    Large-scale Reaction Vessels: To handle the exothermic nature of the reaction.

    Purification Steps: Including filtration and recrystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxyquinolinium hydrogen sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield hydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halogens and nitrating agents.

Major Products Formed:

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Hydroquinoline derivatives.

    Substitution Products: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

8-Hydroxyquinolinium hydrogen sulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-hydroxyquinolinium hydrogen sulfate involves its ability to chelate metal ions. This chelation process disrupts metal-dependent biological processes, leading to:

Comparison with Similar Compounds

    8-Hydroxyquinoline: The parent compound, known for its chelating properties.

    5-Nitro-8-hydroxyquinoline: An antiprotozoal drug with similar chelating abilities.

    8-Mercaptoquinoline: A thiol analogue with distinct chemical properties.

Uniqueness: 8-Hydroxyquinolinium hydrogen sulfate stands out due to its specific sulfate salt form, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in applications requiring high solubility and stability .

Properties

IUPAC Name

hydrogen sulfate;quinolin-1-ium-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO.H2O4S/c11-8-5-1-3-7-4-2-6-10-9(7)8;1-5(2,3)4/h1-6,11H;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUMAIRJPMUAPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)[NH+]=CC=C2.OS(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1130-05-8
Details Compound: 8-Quinolinol, sulfate (1:1)
Record name 8-Quinolinol, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1130-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

243.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134-31-6
Record name Hydroxyquinoline sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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